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molecular formula C10H13NO2 B3137975 Methyl 4-aminomethylphenylacetate CAS No. 444807-46-9

Methyl 4-aminomethylphenylacetate

Cat. No. B3137975
M. Wt: 179.22 g/mol
InChI Key: OCICDTOQZOSSQU-UHFFFAOYSA-N
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Patent
US07250518B2

Procedure details

Palladium hydroxide (Pearlman's catalyst, 1.04 g) was added to a solution of conc. aq. ammonium hydroxide:methanol (1:4) (50 mL) in a Parr flask. (4-Cyano-phenyl)-acetic acid methyl ester (1.00 g) was added to the solution. The Parr flask was then shaken for 20 min under hydrogen (50 psi). The reaction mixture was filtered (nylon 66) and the filtrate concentrated in vacuo to yield crude title compound (1.22 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
catalyst
Reaction Step Two
Name
ammonium hydroxide methanol
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[CH:7][CH:6]=1>[OH-].[Pd+2].[OH-].[OH-].[NH4+].CO>[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][NH2:12])=[CH:7][CH:6]=1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)C#N)=O
Step Two
Name
Quantity
1.04 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Name
ammonium hydroxide methanol
Quantity
50 mL
Type
solvent
Smiles
[OH-].[NH4+].CO

Conditions

Stirring
Type
CUSTOM
Details
The Parr flask was then shaken for 20 min under hydrogen (50 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered (nylon 66)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)CN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: CALCULATEDPERCENTYIELD 119.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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